Ethyl n-(5-bromothiophene-2-carbonyl)-n-isopropylglycinate

Description

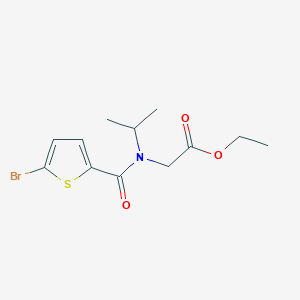

Ethyl N-(5-bromothiophene-2-carbonyl)-N-isopropylglycinate is a synthetic compound featuring a 5-bromothiophene core linked to an N-isopropyl glycinate ethyl ester. The brominated thiophene moiety contributes to its electronic and steric properties, while the glycinate ester enhances solubility and metabolic stability. Its structural complexity arises from the interplay of the electron-deficient bromothiophene and the bulky isopropyl group, which may influence reactivity and biological interactions.

Properties

Molecular Formula |

C12H16BrNO3S |

|---|---|

Molecular Weight |

334.23 g/mol |

IUPAC Name |

ethyl 2-[(5-bromothiophene-2-carbonyl)-propan-2-ylamino]acetate |

InChI |

InChI=1S/C12H16BrNO3S/c1-4-17-11(15)7-14(8(2)3)12(16)9-5-6-10(13)18-9/h5-6,8H,4,7H2,1-3H3 |

InChI Key |

WBBRUMVIKXWVSS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN(C(C)C)C(=O)C1=CC=C(S1)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of ethyl n-(5-bromothiophene-2-carbonyl)-n-isopropylglycinate involves several steps. One common method includes the bromination of thiophene, followed by acylation and esterification reactions. The bromination reaction can be conducted using n-butyllithium and subsequent treatment with 2-ethylhexylbromide . The acylation step involves the reaction of the brominated thiophene with an appropriate acyl chloride, and the final esterification step involves the reaction with ethyl isopropylglycinate under basic conditions .

Chemical Reactions Analysis

Ethyl n-(5-bromothiophene-2-carbonyl)-n-isopropylglycinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common for thiophene derivatives.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl n-(5-bromothiophene-2-carbonyl)-n-isopropylglycinate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.

Mechanism of Action

The mechanism of action of ethyl n-(5-bromothiophene-2-carbonyl)-n-isopropylglycinate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial activity . The exact molecular targets and pathways depend on the specific biological context and require further research for detailed elucidation .

Comparison with Similar Compounds

Research Implications and Gaps

- Structural Optimization : Replacing thiophene with benzofuran could enhance π-stacking in drug design, while substituting the ester with a sulfonamide might improve target affinity .

- Data Limitations : Direct pharmacological or kinetic data for this compound are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

Ethyl n-(5-bromothiophene-2-carbonyl)-n-isopropylglycinate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound can be described by its structural formula, which includes a 5-bromothiophene moiety linked to an isopropylglycinate group. The presence of the bromine atom and the thiophene ring contributes to its unique chemical properties, potentially influencing its biological activity.

Biological Activity Overview

1. Antitumor Activity:

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives that inhibit the interaction between Mdm2 and p53 have shown promise in cancer treatment. Mdm2 is known to negatively regulate p53, a crucial tumor suppressor protein. Inhibiting this interaction can reactivate p53's tumor-suppressing functions, leading to apoptosis in cancer cells .

2. Mechanism of Action:

The proposed mechanism involves the modulation of apoptosis pathways through the reactivation of p53. By binding to Mdm2, these compounds can prevent the ubiquitination and subsequent degradation of p53, allowing it to exert its effects on cell cycle regulation and apoptosis .

3. Anti-inflammatory Effects:

In addition to antitumor activity, some studies suggest that similar compounds may possess anti-inflammatory properties. This is particularly relevant in conditions where inflammation is a precursor to tumorigenesis.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | Inhibition of Mdm2-p53 interaction | |

| Anti-inflammatory | Potential reduction of inflammatory markers | |

| Cytotoxicity | Induction of apoptosis in cancer cell lines |

Case Study Analysis

A study conducted on a series of thiophene derivatives demonstrated that modifications at the carbonyl position could enhance cytotoxicity against various cancer cell lines. The ethyl group contributed significantly to the lipophilicity of the compound, facilitating better cellular uptake and increased biological activity .

Q & A

Q. How should researchers address inconsistent biological activity data in structure-activity relationship (SAR) studies?

- Methodological Answer : Discrepancies may arise from impurities in synthesized batches or solvent residues. Rigorous purity assessment (HPLC ≥95%) and dose-response curve standardization are critical. For SAR, systematic modification of the thiophene bromine position or isopropyl group size (e.g., tert-butyl analogs) isolates contributing factors. Statistical tools like ANOVA identify outliers in biological replicates .

Methodological Design Considerations

Q. What experimental controls are necessary for reproducibility in catalytic coupling reactions involving this compound?

- Methodological Answer : Include negative controls (e.g., reactions without catalyst) to confirm catalytic efficacy. Internal standards (e.g., deuterated analogs) in NMR quantify conversion rates. For Pd-mediated couplings (e.g., Suzuki-Miyaura), degassing solvents and using fresh Pd(PPh₃)₄ prevent catalyst deactivation. Kinetic monitoring via in situ IR tracks reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.